Oral Bioavailability Differential: (R)-Verapamil Derived from (R)-Nitrile vs. (S)-Verapamil
The (R)-nitrile intermediate directly yields (R)-verapamil (dexverapamil), which demonstrates a 2.5-fold higher oral bioavailability compared with its (S)-counterpart in healthy volunteers. This pharmacokinetic advantage is a direct consequence of stereoselective first-pass metabolism and translates into clinically meaningful differences in drug exposure [1].
| Evidence Dimension | Oral bioavailability of the final drug substance |
|---|---|
| Target Compound Data | (R)-verapamil: 50% oral bioavailability |
| Comparator Or Baseline | (S)-verapamil: 20% oral bioavailability; racemic verapamil: intermediate value (~35%) |
| Quantified Difference | 2.5-fold higher for (R)-verapamil vs. (S)-verapamil; approximately 1.4-fold higher vs. racemate |
| Conditions | Healthy volunteers (n=5) received pseudoracemic verapamil containing equal amounts of unlabelled (-)- and dideuterated (+)-isomer orally; plasma concentrations measured by GC-MS |
Why This Matters
Procurement of the (R)-nitrile enables synthesis of dexverapamil with superior oral exposure, reducing dose requirements and inter-individual variability compared with racemic verapamil.
- [1] Eichelbaum M, et al. Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique. Br J Clin Pharmacol. 1984;18(5):733-740. DOI: 10.1111/j.1365-2125.1984.tb02536.x. View Source
